Cas no 64938-51-8 (2-Butenoic acid,2-methyl-,(5S,6S,7S)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)-)
64938-51-8 structure
Product Name:2-Butenoic acid,2-methyl-,(5S,6S,7S)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)-
Número CAS:64938-51-8
MF:C28H34O9
Megavatios:514.564169406891
CID:518443
PubChem ID:6443826
Update Time:2025-04-19
2-Butenoic acid,2-methyl-,(5S,6S,7S)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)- Propiedades químicas y físicas
Nombre e identificación
-
- 2-Butenoic acid,2-methyl-,(5S,6S,7S)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)-
- Schisantherin C
- 2-Butenoic acid,2-methyl-,(5S,6S,7S)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f
- 6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3\',4\']cycloocta[1\',2\':4,5]benzo[1,2-d][1,3]dioxol-5-yl (E)-2-methylbut-2-enoate
- CHEMBL491342
- 64938-51-8
- FS-7928
- (hydroxy-tetramethoxy-dimethyl-[?]yl) (Z)-2-methylbut-2-enoate
- Angeloylgomisin P
- [(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate
- CHEMBL253687
- HY-123336
- CS-0082525
- E88663
- [(8S,9S,10S)-9-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate
- (5S,6S,7S)-6-Hydroxy-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-5-yl (E)-2-methylbut-2-enoate
- AKOS015897134
- DA-57732
- GLXC-18295
-
- Renchi: 1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26-,28-/m0/s1
- Clave inchi: BKGUPIVDQHHVMV-LSHKVNPSSA-N
- Sonrisas: O[C@]1(C)[C@H](C2C=C(C(=C(C=2C2C(=C3C(=CC=2C[C@@H]1C)OCO3)OC)OC)OC)OC)OC(/C(=C/C)/C)=O
Atributos calculados
- Calidad precisa: 514.22028266g/mol
- Masa isotópica única: 514.22028266g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 37
- Cuenta de enlace giratorio: 7
- Complejidad: 833
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.6
- Superficie del Polo topológico: 102Ų
Propiedades experimentales
- Color / forma: Powder
2-Butenoic acid,2-methyl-,(5S,6S,7S)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)- PrecioMás >>
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|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2185-1 mg |
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64938-51-8 | 1mg |
¥1590.00 | 2022-04-26 | ||
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6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-5-yl (E)-2-methylbut-2-enoate |
64938-51-8 | 5mg |
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| A2B Chem LLC | AG79915-5mg |
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64938-51-8 | ≥98% | 5mg |
$427.00 | 2024-04-19 | |
| ChemFaces | CFN92715-10mg |
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$318 | 2023-09-19 | |
| TargetMol Chemicals | TN2185-1 ml * 10 mm |
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64938-51-8 | 1 ml * 10 mm |
¥ 5220 | 2024-07-19 | ||
| Aaron | AR00ELH3-5mg |
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64938-51-8 | 98% | 5mg |
$340.00 | 2025-02-13 | |
| TargetMol Chemicals | TN2185-5 mg |
Schisantherin C |
64938-51-8 | 98% | 5mg |
¥ 3,420 | 2023-07-10 | |
| TargetMol Chemicals | TN2185-1 mL * 10 mM (in DMSO) |
Schisantherin C |
64938-51-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5220 | 2023-09-15 | |
| TargetMol Chemicals | TN2185-5mg |
Schisantherin C |
64938-51-8 | 5mg |
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2-Butenoic acid,2-methyl-,(5S,6S,7S)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)- Literatura relevante
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
64938-51-8 (2-Butenoic acid,2-methyl-,(5S,6S,7S)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)-) Productos relacionados
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